molecular formula C14H18N2O5S B2463980 N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1448035-81-1

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2463980
CAS No.: 1448035-81-1
M. Wt: 326.37
InChI Key: KJMZNDDCCIOHOP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a specialized chemical scaffold designed for early-stage discovery research and investigative chemistry. This compound integrates a 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in various pharmacologically active molecules . The sulfonamide functional group is a critical motif, often employed in the design of enzyme inhibitors and receptor antagonists, facilitating targeted interactions with biological macromolecules . The strategic incorporation of a 2-cyclopropyl-2-hydroxypropyl side chain introduces stereochemical complexity and modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable probe for exploring structure-activity relationships (SAR) . Researchers can leverage this benzoxazole-sulfonamide hybrid as a key intermediate or building block in the synthesis of novel compound libraries, or as a starting point for the development of potential bioactive agents across various therapeutic areas. It is intended for use in non-clinical laboratory research by qualified professionals.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-14(18,9-3-4-9)8-15-22(19,20)10-5-6-12-11(7-10)16(2)13(17)21-12/h5-7,9,15,18H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZNDDCCIOHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common approach is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This method is favored for its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact . These methods often employ readily available starting materials and mild reaction conditions to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation , reducing agents such as LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exhibit enzyme inhibitory properties. These compounds have been studied for their potential as inhibitors of various enzymes such as:

  • α-glucosidase : Relevant for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase : Important for treating conditions like Alzheimer's disease by enhancing cholinergic transmission.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. These compounds can induce apoptosis in cancer cells and may affect cell cycle regulation. For instance, derivatives designed with similar structures have shown to induce G0/G1 and G2/M cell cycle arrest in cancer cell lines, suggesting a promising avenue for anticancer drug development .

Anti-inflammatory Properties

Compounds within this class have been evaluated for their anti-inflammatory effects. The structural modifications often lead to selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that this compound could be beneficial in treating inflammatory diseases such as arthritis .

Case Studies

  • Enzyme Inhibition Study
    • A study investigating sulfonamide derivatives demonstrated significant inhibition of α-glucosidase and acetylcholinesterase activities, highlighting their therapeutic potential for T2DM and Alzheimer's disease .
  • Anticancer Evaluation
    • Research on structurally similar sulfonamides revealed their ability to induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • Core : Benzamide vs. benzoxazole-sulfonamide.
  • Functional Groups : The benzamide in contains an N,O-bidentate directing group, whereas the target compound’s sulfonamide and benzoxazole groups may act as distinct coordination sites.

Functional Implications :

  • The N,O-bidentate group in facilitates metal-catalyzed C–H bond functionalization, while the sulfonamide in the target compound could enhance solubility or serve as a hydrogen-bond donor/acceptor in biological systems .

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole Derivatives ()

Structural Similarities :

  • Both compounds share the 3-methyl-2-oxo-benzoxazole core, a scaffold associated with stability and pharmacological relevance.

Key Differences :

  • The patent compound in includes a cyanophenyl-ethyl-oxazepane carboxamide side chain, contrasting with the target’s cyclopropyl-hydroxypropyl-sulfonamide group.
  • Pharmacological Potential: The sulfonamide in the target compound may offer distinct enzyme inhibitory properties (e.g., carbonic anhydrase inhibition) compared to the carboxamide in , which is tailored for high-throughput phasing in drug discovery .

Sulfur-Containing Analogues ()

Functional Group Comparison :

  • lists compounds with sulfanyl (S–C) linkages, while the target features a sulfonamide (SO₂–N).
  • Reactivity : Sulfonamides are generally more polar and less nucleophilic than sulfanyl groups, influencing bioavailability and metabolic pathways.

Cycloalkyl-Substituted Amides ()

Side Chain Analysis :

  • includes cyclohexyl and cyclopentyl amides, whereas the target compound uses a cyclopropyl group.
  • Steric and Electronic Effects : The cyclopropyl’s strained ring may enhance binding affinity via van der Waals interactions while reducing metabolic degradation compared to larger cycloalkyl groups .

Hydrogen Bonding and Crystal Packing ()

The target compound’s hydroxyl and sulfonamide groups can form robust hydrogen-bonding networks, similar to Etter’s graph-set analysis. Compared to the benzamide in , the sulfonamide’s stronger acidity (pKa ~10) may lead to distinct supramolecular architectures, impacting crystallinity and dissolution rates .

Pharmacological and Industrial Relevance

  • Drug Design : The benzoxazole-sulfonamide hybrid combines the metabolic stability of benzoxazoles with the pharmacological versatility of sulfonamides, making it a candidate for antibiotics or kinase inhibitors.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound features a benzoxazole core, a sulfonamide group, and a cyclopropyl substituent. Its molecular formula is C₁₃H₁₅N₃O₄S, which contributes to its unique chemical behavior and biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Receptors : The compound may bind to receptors that modulate cellular signaling pathways, influencing cell growth and apoptosis.
  • Antioxidant Activity : The presence of the benzoxazole moiety may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that sulfonamide derivatives can exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.4COX-2 inhibition
HeLa7.8Induction of apoptosis
A5496.5Inhibition of cell cycle progression

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is known to play a critical role in inflammation.

Table 2: COX Inhibition Assay Results

CompoundIC50 (µM)
N-(2-cyclopropyl-2-hydroxypropyl)-...4.0
Celecoxib0.5

Case Studies

A notable study conducted by researchers aimed to evaluate the efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups treated with vehicle solutions.

Case Study Summary:

  • Model : Mouse xenograft model of breast cancer.
  • Treatment Duration : 4 weeks.
  • Outcome : Tumor volume decreased by 60% in treated groups (p < 0.05).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzoxazole core and sulfonamide group significantly affect biological activity. For instance:

  • Substituents on the benzoxazole ring enhance COX-2 selectivity.
  • Alterations in the cyclopropyl group can improve binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?

  • Methodology : A multi-step synthesis approach is typically employed. Key steps include:

Sulfonamide coupling : Reacting the benzoxazole core with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C for 12–24 hours.

Cyclopropane introduction : Use a Grignard reagent (e.g., cyclopropylmagnesium bromide) to functionalize the hydroxypropyl side chain.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

  • Optimization : Monitor reaction progress via TLC or HPLC to ensure >95% conversion. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and benzoxazole sulfonamide backbone (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₇N₂O₅S: 337.0856) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl and cyclopropyl moieties, critical for activity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature) or impurities.
  • Resolution Strategy :

Reproducibility Checks : Standardize assays using reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies).

Purity Validation : Re-purify the compound via preparative HPLC and re-test activity .

Molecular Dynamics (MD) Simulations : Model ligand-target interactions to identify binding mode variations under different conditions .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Solubility Enhancement :

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for aqueous formulations.
  • Salt Formation : Synthesize sodium or hydrochloride salts to improve polar solubility .
    • Stability Testing :
  • Forced Degradation : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 3–9) for 7 days. Monitor degradation via LC-MS to identify vulnerable groups (e.g., sulfonamide hydrolysis) .

Q. How do structural modifications impact its pharmacological profile?

  • SAR Insights :

  • Cyclopropyl Substitution : Replacing cyclopropyl with larger groups (e.g., cyclohexyl) reduces target affinity by 10-fold, likely due to steric hindrance .
  • Benzoxazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances metabolic stability but may decrease solubility .
    • Experimental Design : Synthesize analogs via parallel synthesis and screen against target panels (e.g., kinase assays, ion channels) to map selectivity .

Data Contradiction Analysis

Q. Conflicting reports on its inhibition mechanism: Competitive vs. non-competitive binding. How to address this?

  • Methodology :

Enzyme Kinetics : Perform Lineweaver-Burk plots using varying substrate concentrations. A competitive inhibitor will show intersecting lines at the y-axis.

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish between binding modes .

  • Example : If ITC reveals ΔH < 0 and ΔS > 0, non-competitive binding is likely due to conformational changes in the target .

Methodological Best Practices

Q. What are critical controls for ensuring reproducibility in SAR studies?

  • Controls to Include :

  • Positive/Negative Controls : Use known inhibitors (e.g., methotrexate for dihydrofolate reductase assays) and vehicle-only samples.
  • Batch-to-Batch Consistency : Validate each synthetic batch via ¹H NMR and HPLC (>98% purity) .
    • Data Normalization : Report activity as % inhibition relative to controls to minimize inter-lab variability .

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